

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylNicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2,4-dihydroxy-5,6-dimethylNicotinate**

Cat. No.: **B590224**

[Get Quote](#)

This technical guide provides a comprehensive overview of **Ethyl 2,4-dihydroxy-5,6-dimethylNicotinate**, a substituted pyridine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities and applications based on related structures.

Chemical Identity and Properties

Ethyl 2,4-dihydroxy-5,6-dimethylNicotinate is a heterocyclic compound belonging to the class of nicotinic acid esters. Nicotinic acid, or pyridine-3-carboxylic acid, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The structure of this compound features a pyridine ring substituted with two hydroxyl groups, two methyl groups, and an ethyl ester group.

IUPAC Name: Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

The presence of the hydroxyl group at the 2-position of the pyridine ring leads to keto-enol tautomerism, with the pyridin-2-one form being the more stable tautomer. Therefore, the preferred IUPAC name reflects this tautomeric form.

Table 1: Physicochemical Properties of **Ethyl 2,4-dihydroxy-5,6-dimethylNicotinate**

Property	Value	Source
CAS Number	77629-51-7	[1] [2]
Molecular Formula	C ₁₀ H ₁₃ NO ₄	[1] [2]
Molecular Weight	211.21 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	Inferred from similar compounds
Purity	≥96%	[1]
Topological Polar Surface Area (TPSA)	79.65 Å ²	[1]
LogP	1.28634	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	5	[1]
Rotatable Bonds	2	[1]

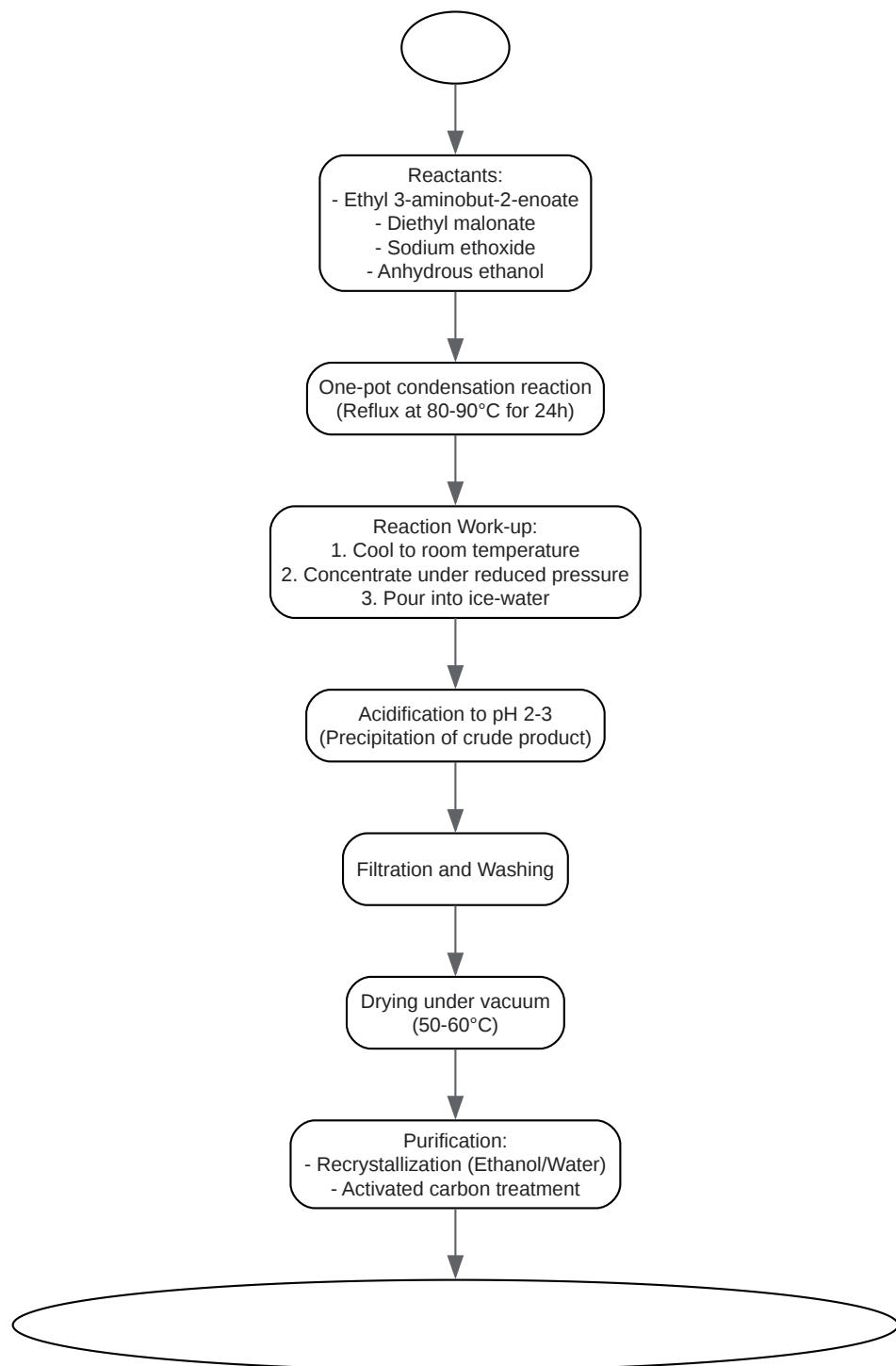
Synthesis and Purification

A plausible and efficient method for the synthesis of **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate** is a one-pot condensation reaction. This approach is analogous to the synthesis of similar substituted pyridones.[\[3\]](#)

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

- Reactants:

- Ethyl 3-aminobut-2-enoate
- Diethyl malonate
- Sodium ethoxide
- Anhydrous ethanol


- Procedure:

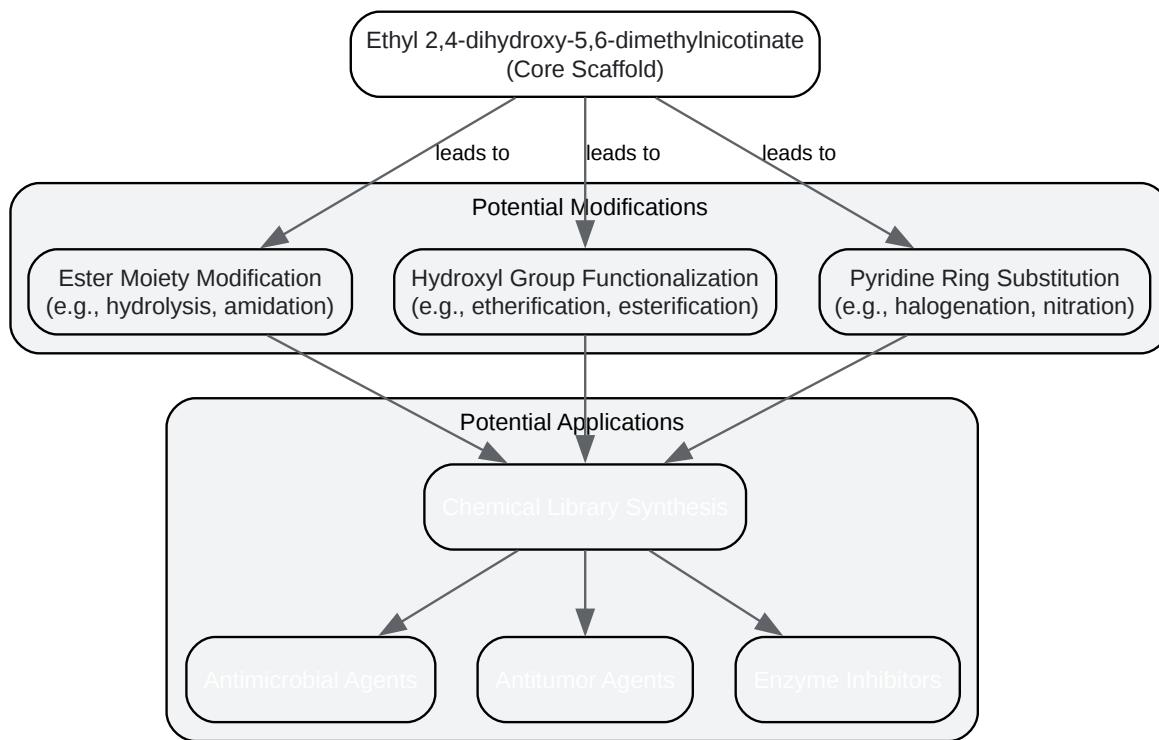
- To a stirred solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask, add ethyl 3-aminobut-2-enoate.
- To this mixture, add diethyl malonate dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
- Pour the concentrated residue into ice-cold water.
- Acidify the aqueous solution to a pH of 2-3 with a suitable acid (e.g., dilute HCl or ammonium chloride) to precipitate the crude product.[3]
- Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum at 50-60 °C.[3]

- Purification:

- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as white to off-white needle-like crystals.[3] Further purification can be achieved using activated carbon treatment to remove colored impurities.[3]

Diagram 1: Synthetic Workflow

[Click to download full resolution via product page](#)


Caption: A workflow diagram illustrating the synthesis and purification of Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihdropyridine-3-carboxylate.

Biological Activity and Potential Applications

While specific biological activity data for **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate** is not extensively reported in the literature, the structural motifs present in the molecule suggest several potential areas of application in drug discovery. The substituted dihydroxypyridine core is a "privileged scaffold" in medicinal chemistry.

- **Antimicrobial and Antitumor Potential:** A structurally similar compound, Ethyl 2,4-dihydroxy-6-methylnicotinate, is used as a building block for the synthesis of Lucanthone analogs, which have been investigated for their antitumor and bactericidal properties.[3][4] The 2,4-dihydroxypyridine scaffold is a key pharmacophore that can be further modified to develop novel therapeutic agents.
- **Enzyme Inhibition:** The dihydroxy-substituted aromatic ring can act as a metal-chelating moiety, suggesting potential inhibitory activity against metalloenzymes. Furthermore, the overall structure could be tailored to fit into the active sites of various enzymes, such as kinases or polymerases, which are common targets in cancer and antiviral drug discovery.
- **Scaffold for Chemical Library Synthesis:** The multiple reactive sites on the molecule (hydroxyl groups, the pyridine ring, and the ester moiety) make it an excellent starting material for the synthesis of a diverse library of compounds for high-throughput screening.

Diagram 2: Structure-Activity Relationship Concept

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the potential for structural modifications of the core scaffold and their relationship to potential therapeutic applications.

Conclusion

Ethyl 2,4-dihydroxy-5,6-dimethylNicotinate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological data is limited, its structural similarity to other biologically active dihydroxypyridine derivatives suggests that it could serve as a promising scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and antitumor research. The synthetic route is straightforward, allowing for the efficient production of this compound for further investigation and derivatization. Future research should focus on the synthesis of analog libraries and their systematic evaluation in various biological assays to fully elucidate the therapeutic potential of this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 4. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b590224#ethyl-2-4-dihydroxy-5-6-dimethylnicotinate-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com